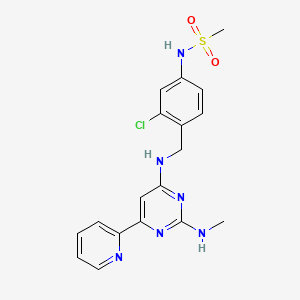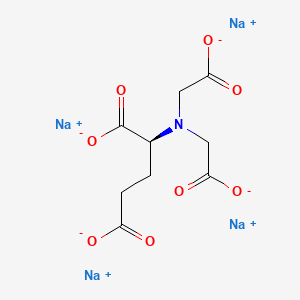
四钠谷氨酸二乙酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium glutamate diacetate is an organic salt synthesized from glutamic acid, a naturally occurring amino acid. It is widely used as a chelating agent, which means it binds to metal ions, inactivating them and preventing their adverse effects on the stability or appearance of products. This compound is commonly found in various personal care products, including sunscreens, facial cleansers, shampoos, and lotions .
科学研究应用
Tetrasodium glutamate diacetate has a wide range of applications in scientific research and industry:
作用机制
Target of Action
Tetrasodium glutamate diacetate primarily targets metal ions in cosmetic and personal care product formulations . It binds to these ions, inactivating them and preventing their potential adverse effects on the stability or appearance of the products .
Mode of Action
As a chelating agent , tetrasodium glutamate diacetate forms multiple bonds with a single metal ion . By binding to metal ions, it inactivates them, which helps to prevent their adverse effects on the stability or appearance of cosmetic products . This action also helps to maintain clarity, protect fragrance compounds, and prevent rancidity .
Biochemical Pathways
Its chelating action can influence various biochemical processes by controlling metal-catalyzed decomposition . This can affect the stability and efficacy of other ingredients in the formulation.
Pharmacokinetics
It is noted that tetrasodium glutamate diacetate is slowly absorbed through the gastrointestinal tract and skin absorption is likely to be even slower .
Result of Action
Tetrasodium glutamate diacetate has been found to have an impact on the skin’s microbiota. It can moderately inhibit C. acnes and strongly inhibit S. aureus without simultaneously inhibiting the growth of S. epidermidis . This selective inhibition can help restore a pre-existing dysbiosis, making it suitable for use in topical products for skin and scalp where it is necessary to preserve the eubiosis of the microbiota .
Action Environment
The action of tetrasodium glutamate diacetate can be influenced by various environmental factors. For instance, it is used in products that are in constant contact with the skin, which is itself in constant contact with the surrounding environment . Changes in both the external and internal environment can affect the skin’s response to products containing this ingredient . Furthermore, tetrasodium glutamate diacetate is reported to be readily biodegradable and has high solubility over a wide pH range , which can also influence its action, efficacy, and stability.
生化分析
Biochemical Properties
Tetrasodium glutamate diacetate functions as a chelating agent . It inactivates metallic ions in product formulations , preventing their adverse effects on the stability or appearance of products . This includes free roaming iron and copper ions, which can lead to rapid oxidation . By using a chelating agent like tetrasodium glutamate diacetate, this process can be slowed, allowing for the creation of products with improved stability and appearance .
Cellular Effects
While specific cellular effects of tetrasodium glutamate diacetate are not widely documented, it is known that the compound does not sensitize human skin . This suggests that it may have minimal adverse effects on cellular processes.
Molecular Mechanism
The molecular mechanism of tetrasodium glutamate diacetate primarily involves its chelating properties . It binds to metallic ions, inactivating them and preventing their potential to cause rapid oxidation . This helps maintain the stability and appearance of the products in which it is used .
Temporal Effects in Laboratory Settings
Tetrasodium glutamate diacetate is known for its excellent chelating effectiveness, controlling metal-catalyzed decomposition . It also reduces water hardness and prevents precipitations . These properties suggest that it has a stabilizing effect over time in laboratory settings.
Metabolic Pathways
While specific metabolic pathways involving tetrasodium glutamate diacetate are not widely documented, it is synthesized from glutamic acid , an amino acid involved in various metabolic processes.
Transport and Distribution
Tetrasodium glutamate diacetate is soluble in water , suggesting that it could be easily transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not currently documented.
Subcellular Localization
Given its solubility in water , it is likely to be found in the cytoplasm and potentially other compartments of the cell where water-soluble substances are located.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium glutamate diacetate typically involves the reaction of monosodium glutamate with hydroxy acetonitrile in a tubular reactor. The reaction is carried out at a temperature of around 150°C, resulting in the formation of an intermediate compound. This intermediate is then hydrolyzed under the action of sodium hydroxide to produce tetrasodium glutamate diacetate and ammonia as a by-product .
Industrial Production Methods: In industrial settings, the continuous synthesis of tetrasodium glutamate diacetate is achieved using a tubular reactor. This method ensures high production efficiency, safety, and environmental friendliness. The process involves the continuous injection of monosodium glutamate and hydroxy acetonitrile solutions into the reactor, followed by hydrolysis to obtain the final product .
化学反应分析
Types of Reactions: Tetrasodium glutamate diacetate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron. This chelation process helps in preventing metal-catalyzed decomposition and oxidation in various formulations .
Common Reagents and Conditions: The chelation reactions typically occur in aqueous solutions and are facilitated by the presence of tetrasodium glutamate diacetate. The compound is highly soluble in water and can function effectively across a wide pH range .
Major Products Formed: The primary product of the chelation reaction is a stable complex formed between tetrasodium glutamate diacetate and the metal ion. This complex prevents the metal ion from participating in unwanted chemical reactions .
相似化合物的比较
- Ethylenediaminetetraacetic acid (EDTA)
- Trisodium ethylenediamine disuccinate
- Tetrasodium iminodisuccinate
- Tetrasodium aspartate diacetate
Comparison: Tetrasodium glutamate diacetate is considered a greener alternative to many traditional chelating agents like EDTA. It is biodegradable, has a high level of solubility over a wide pH range, and is derived from renewable raw materials. Unlike EDTA, which is a persistent organic pollutant, tetrasodium glutamate diacetate is environmentally friendly and does not pose significant risks to aquatic life .
属性
CAS 编号 |
51981-21-6 |
|---|---|
分子式 |
C9H9NNa4O8 |
分子量 |
351.13 g/mol |
IUPAC 名称 |
tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate |
InChI |
InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t5-;;;;/m0..../s1 |
InChI 键 |
UZVUJVFQFNHRSY-OUTKXMMCSA-J |
手性 SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
外观 |
Solid powder |
物理描述 |
Pellets or Large Crystals, Liquid; Liquid; Dry Powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
282524-66-7 65345-21-3 51981-21-6 63998-93-6 |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Tetrasodium glutamate diacetate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


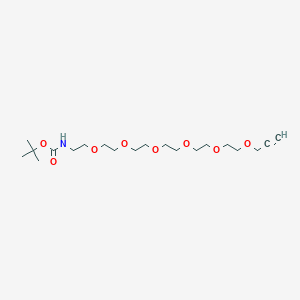
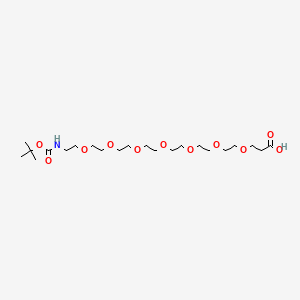
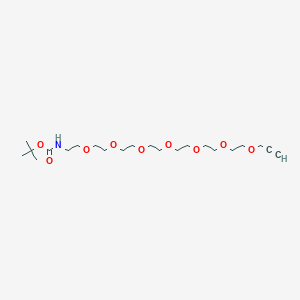

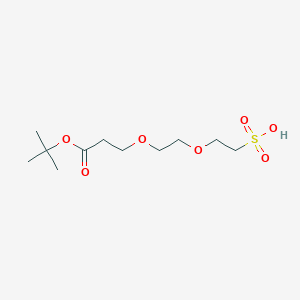

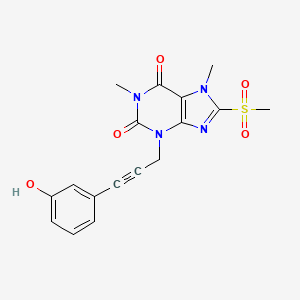
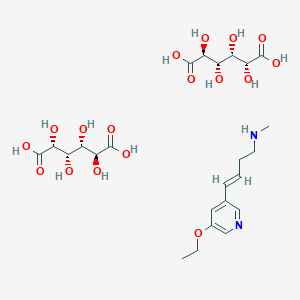
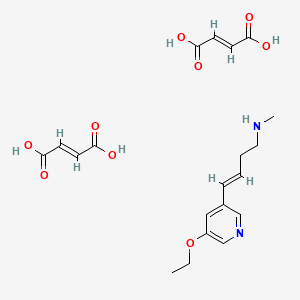
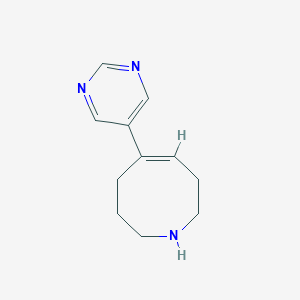
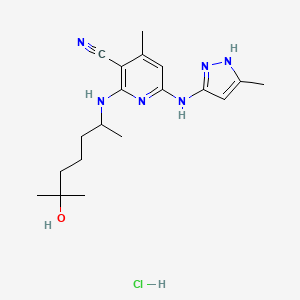
![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)
![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)
